4-(2-Thienylmethyl)-3-thiophenecarboxylic acid
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Overview
Description
4-(2-Thienylmethyl)-3-thiophenecarboxylic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Thienylmethyl)-3-thiophenecarboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Another method involves the cyclization of alkynols with elemental sulfur or other sulfur sources, leading to the formation of thiophene derivatives . This reaction is initiated by the generation of a trisulfur radical anion, which adds to alkynes to form the thiophene ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The use of palladium-catalyzed coupling reactions and sulfur cyclization processes are optimized for high yield and purity, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(2-Thienylmethyl)-3-thiophenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiophene derivatives.
Scientific Research Applications
4-(2-Thienylmethyl)-3-thiophenecarboxylic acid has a wide range of scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(2-Thienylmethyl)-3-thiophenecarboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. Its sulfur-containing structure allows it to form strong interactions with metal ions and other electrophilic species, making it a versatile reagent in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-5-(2-Thienylmethyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Selone: This compound shares a similar thiophene structure but contains additional functional groups that enhance its biological activity.
N-(2-Thienylmethyl)-2,5-Thiophenedisulfonamide:
Uniqueness
4-(2-Thienylmethyl)-3-thiophenecarboxylic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
31936-88-6 |
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Molecular Formula |
C10H8O2S2 |
Molecular Weight |
224.3 g/mol |
IUPAC Name |
4-(thiophen-2-ylmethyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C10H8O2S2/c11-10(12)9-6-13-5-7(9)4-8-2-1-3-14-8/h1-3,5-6H,4H2,(H,11,12) |
InChI Key |
JZHLOTURPOOTRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CC2=CSC=C2C(=O)O |
Origin of Product |
United States |
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